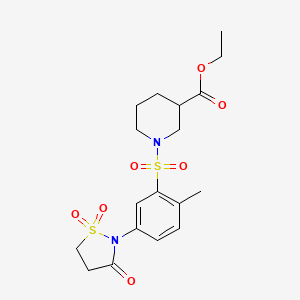

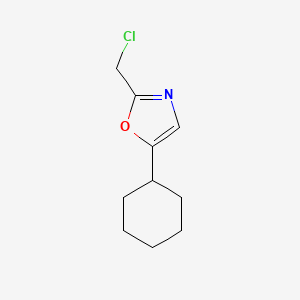

![molecular formula C15H13ClO2 B2796198 2-[4-(2-Chlorophenyl)phenyl]propanoic acid CAS No. 5104-50-7](/img/structure/B2796198.png)

2-[4-(2-Chlorophenyl)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(2-Chlorophenyl)phenyl]propanoic acid” is a chemical compound with the CAS Number: 5104-50-7 . It has a molecular weight of 260.72 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid . The InChI code for this compound is 1S/C15H13ClO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 297.4±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.7±3.0 kJ/mol . The flash point is 133.6±20.4 °C . The index of refraction is 1.555 . The molar refractivity is 46.9±0.3 cm3 .Applications De Recherche Scientifique

Enantioseparation and Chiral Analysis

- High-speed countercurrent chromatography has been applied for the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, investigating the influence of substituents on enantiorecognition, highlighting the role of electron-donating and withdrawing groups in chiral selection (Tong et al., 2016).

Spectroscopic and Quantum Chemical Calculations

- Spectroscopic techniques and quantum chemical calculations have been utilized to characterize bioactive molecules related to 2-[4-(2-Chlorophenyl)phenyl]propanoic acid derivatives, revealing their potential for antimicrobial activity and providing insights into molecular docking and reactivity properties (Viji et al., 2020).

Environmental and Degradation Studies

- Studies on the degradation of semi-volatile organic compounds in wastewater have included derivatives of 2-[4-(2-Chlorophenyl)phenyl]propanoic acid, contributing to our understanding of environmental pollution and control measures (Yudon, 2012).

Synthesis of Chiral and Antidepressant Drugs

- The asymmetric synthesis of chiral intermediates for antidepressant drugs has been explored, using microbial reductases to achieve high enantioselectivity, demonstrating the compound's utility in pharmaceutical manufacturing (Choi et al., 2010).

Development of Anti-inflammatory and Antimicrobial Agents

- Research into new indole-based inhibitors for cytosolic phospholipase A2α has led to the synthesis of derivatives, showing promise for the treatment of inflammation and asthma (Tomoo et al., 2014).

- Antimicrobial activities of cyanopyrans and cyanopyridines derivatives have been investigated, showing significant actions against bacterial and fungal infections (Popat et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that 2-[4-(2-Chlorophenyl)phenyl]propanoic acid may also interact with various cellular targets, influencing a range of biological processes.

Mode of Action

Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[4-(2-Chlorophenyl)phenyl]propanoic acid may also affect multiple biochemical pathways.

Result of Action

Given its structural similarity to other bioactive compounds, it is likely to exert a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

2-[4-(2-chlorophenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVLXWOWBIZXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chlorophenyl)phenyl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)